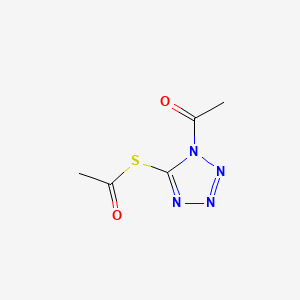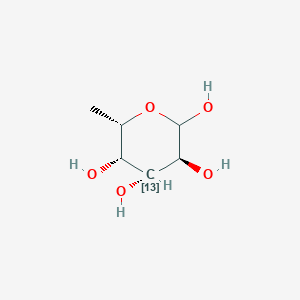
Palm-glu(nhs)-otbu
Overview
Description
Palm-glu(nhs)-otbu is a novel water-soluble carbodiimide reagent used for the synthesis of peptides and other compounds. It is an efficient and versatile reagent that can be used in a variety of applications. The reagent is a derivative of N-hydroxysuccinimide (NHS) and is composed of a palm-glu(nhs)-otbu moiety and a carbodiimide moiety. The palm-glu(nhs)-otbu moiety is the active component of the reagent and is responsible for the efficient and versatile properties of the reagent.
Scientific Research Applications
Parkinson's Disease Research : In a study exploring Parkinson's disease, proteasome inhibitors like PSI (Z‐Ileu‐Glu(OtBu)‐Ala‐Leu‐CHO) were investigated. It was found that systemic administration of these inhibitors did not reliably replicate Parkinson's disease symptoms in rats or monkeys, challenging their use as a model for this disease (Kordower et al., 2006).
Targeted Drug Delivery : Research on tumor-targeted drug delivery involved using Fmoc-Glu(OtBu)-OH linkers in constructing prodrugs for enhanced targeting and residence time in tumor sites. This approach demonstrated potential for improved anticancer drug delivery (Shan et al., 2012).
Neurotoxicity and Ethanol Vehicle in Research : Another study found that the use of ethanol as a vehicle in administering proteasome inhibitors like (Z‐lle‐Glu(OtBu)‐Ala‐Leu‐al) can confound results due to ethanol's neurotoxicity, impacting the reliability of the Parkinson's disease model in mice (Landau et al., 2007).
Ion Channel Studies : Research into the Acid-sensing ion channel ASIC1a revealed that Glu-79 and Glu-416 in the palm domain are critical for proton gating. This study provided insights into the molecular mechanism of gating in epithelial sodium/degenerin channels (Della Vecchia et al., 2013).
Super-resolution Imaging : A study on super-resolution imaging in C. elegans using Photoactivated Localization Microscopy (PALM) demonstrated the potential of this technique in resolving structures at a single-molecule level in whole animals (Vangindertael et al., 2015).
Health Services Research : A study emphasized the need for a better balance between original and evaluative research in the scientific basis of health services, highlighting the importance of assessing new technologies and treatments (Smith, 1995).
Genetic Association Studies : PALM, a computational framework, was introduced for gene-level association tests in genome-wide association studies. This approach enhances the uncovering of associations derived from variants with weak effects (Bao et al., 2018).
Neurochemistry Research : A study exploring oxytocin's effects on neurotransmitter levels induced by methamphetamine in mouse brains provides insights into neurochemical mechanisms influenced by neuropeptides (Qi et al., 2012).
properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJFKKLCCRQPHN-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858279 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204521-63-1 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L-glutamic Acid, N-(1-Oxohexadecyl)-,1-(1,1-dimethylethyl)-5-(2,5-Dioxo-1-Pyrrolidinyl Ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)







